REACTION_CXSMILES
|
Br[C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.[Cu][C:14]#[N:15].Cl.C#N>CN(C=O)C.[Cl-].[Na+].O.[Fe](Cl)(Cl)Cl.C(OCC)(=O)C.O>[C:14]([C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1)#[N:15] |f:5.6.7|
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=2SC=CC21)OC
|
Name
|
copper(I)cyanide
|
Quantity
|
3.885 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ˜120° C.
|
Type
|
TEMPERATURE
|
Details
|
) The reaction mixture was heated at ˜100° C. for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
before cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified via medium pressure liquid chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate/90% hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=2SC=CC21)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 564 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |